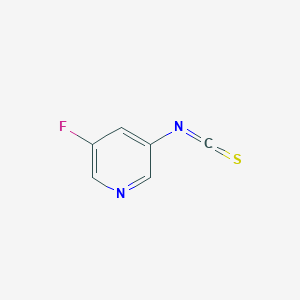

3-Fluoro-5-isothiocyanatopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVUMZHLPRBXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Isothiocyanatopyridine

Precursor Synthesis and Strategic Functionalization of the Pyridine (B92270) Core

The foundational step in synthesizing 3-fluoro-5-isothiocyanatopyridine is the preparation of a suitably substituted pyridine precursor. This typically involves the synthesis of 3-fluoro-5-aminopyridine or a related derivative, which serves as the key building block.

Routes to 3-Fluoro-5-aminopyridine Derivatives

The synthesis of the crucial intermediate, 3-fluoro-5-aminopyridine, can be achieved through several pathways. One documented method involves the Hofmann rearrangement of 5-fluoronicotinamide (B1329777). chemicalbook.com In this reaction, 5-fluoronicotinamide is treated with bromine and sodium hydroxide (B78521) in an aqueous solution. The reaction proceeds through a series of steps, ultimately yielding 3-fluoro-5-aminopyridine. chemicalbook.com A described procedure reports achieving a yield of 87.2% for this transformation. chemicalbook.com

Another synthetic approach starts from 3-amino-2,4,6-tribromo-5-fluoropyridine. chemicalbook.com This precursor undergoes hydrogenation using a palladium on carbon (Pd-C) catalyst in the presence of triethylamine (B128534) and dichloromethane (B109758) (DCM). This process effectively removes the bromo groups, affording 3-fluoro-5-aminopyridine in high purity (>95%). chemicalbook.comchemicalbook.com

The strategic placement of the fluorine atom is a critical aspect of these syntheses. Methods for producing fluoropyridine derivatives include diazotization of aminopyridines in hydrogen fluoride (B91410) (HF) or HF-pyridine solutions, followed by in-situ dediazoniation. researchgate.net

Halogen-Dance and Cross-Coupling Strategies for Pyridine Precursors

The functionalization of the pyridine ring can be further diversified using advanced organic reactions. The "halogen dance" reaction is a powerful tool for isomerizing halogenated pyridines, enabling the introduction of functional groups at positions that are not easily accessible through direct methods. wikipedia.orgclockss.orgeurekaselect.comresearchgate.net This base-catalyzed rearrangement involves the migration of a halogen atom around the pyridine ring. wikipedia.orgclockss.orgeurekaselect.com The reaction is driven by thermodynamics and allows for subsequent trapping of an organometallic intermediate with an electrophile. wikipedia.org The choice of base, temperature, and solvent are critical factors that influence the outcome of the halogen dance reaction. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a versatile and regioselective means of functionalizing halopyridines. rsc.orgrsc.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents onto the pyridine core, providing access to a diverse library of precursors. rsc.org For instance, the sequential and regioselective application of these cross-coupling reactions on poly-halogenated pyridines enables the synthesis of highly substituted pyridine derivatives. rsc.org However, the functionalization of pyridine rings can present challenges due to the electron-deficient nature of the ring system. researchgate.netnih.gov

Isothiocyanate Group Introduction: Mechanistic and Methodological Considerations

Once the 3-fluoro-5-aminopyridine precursor is obtained, the next critical step is the introduction of the isothiocyanate (-N=C=S) group. Several reagents and methodologies have been developed for this transformation, each with its own mechanistic nuances, advantages, and limitations.

Thiophosgene (B130339) and Analogues: Controlled Application and Limitations

Thiophosgene (CSCl₂) has traditionally been a widely used reagent for the synthesis of isothiocyanates from primary amines. nih.govthieme-connect.comresearchgate.net The reaction involves the treatment of the amine with thiophosgene, typically in the presence of a base like triethylamine, to form the corresponding isothiocyanate. nih.govthieme-connect.com While effective, thiophosgene is a highly toxic and volatile liquid, which necessitates careful handling and limits its application, particularly on a large scale. thieme-connect.comdigitellinc.comrsc.org The reaction of thiophosgene with primary amines is generally preferred over reactions with other nucleophilic groups like hydroxyl or secondary amino groups. researchgate.net

Carbon Disulfide-Mediated Routes: Dithiocarbamate (B8719985) Intermediates and Desulfurization Strategies

A more common and often safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). nih.govdigitellinc.combohrium.com In this two-step, one-pot procedure, the primary amine reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. organic-chemistry.orgmdpi.com This salt is then subjected to a desulfurization step to yield the final isothiocyanate. nih.govrsc.org

A variety of desulfurizing agents have been employed for the decomposition of the dithiocarbamate intermediate. These include:

Tosyl chloride: A facile and general protocol uses tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent, often used with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offers a clean workup as the byproducts are volatile. cbijournal.comkiku.dk

Propane phosphonic acid anhydride (B1165640) (T3P®): T3P® serves as an efficient desulfurating agent for the conversion of dithiocarbamates to isothiocyanates. organic-chemistry.org

Carbon tetrabromide: This reagent can be used as a desulfurizing agent in the presence of a base like DBU. bohrium.com

Other reagents: A range of other reagents have also been reported for this transformation, including ethyl chloroformate, iodine, and various metal-based reagents. mdpi.com

The choice of desulfurizing agent can be critical and depends on the specific substrate and desired reaction conditions. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for Isothiocyanates

One notable green strategy involves the use of elemental sulfur for the sulfurization of isocyanides, catalyzed by an amine base such as DBU. nih.govrsc.orgdigitellinc.com This method avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. digitellinc.comrsc.orgdigitellinc.com The use of elemental sulfur is also economically and environmentally advantageous as it is a readily available byproduct of the petroleum industry. digitellinc.com

Other green protocols include:

Water-based synthesis: A procedure using sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water has been developed. rsc.org This method is applicable to a wide range of amines and tolerates various functional groups. rsc.org

CaO as a dual base and desulfurizing agent: A cost-effective and practical method utilizes calcium oxide (CaO) to act as both the base and the desulfurating agent in the reaction of amines with CS₂. benthamdirect.com

Bromineless brominating reagent: A sustainable process has been developed using 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) as a thiophilic reagent to prepare isothiocyanates from dithiocarbamates. A key advantage is that the spent reagent can be recovered and reused. tandfonline.com

Metal-free desulfurization: A method using the Togni-II reagent as a radical initiator for the desulfurization of compounds containing mercaptan groups has been reported. nih.gov

These innovative approaches highlight the ongoing efforts to make the synthesis of isothiocyanates, and by extension 3-fluoro-5-isothiocyanatopyridine, more sustainable and safer.

Optimization of Reaction Conditions and Isolation Techniques

The optimization of the synthesis of pyridyl isothiocyanates, particularly those with electron-withdrawing groups like fluorine, presents unique challenges. The reduced nucleophilicity of the starting aminopyridine can hinder the initial formation of the dithiocarbamate salt, necessitating careful selection of reagents and reaction parameters to achieve high efficiency. mdpi.comresearchgate.net

The conversion of an amine to an isothiocyanate typically proceeds via a dithiocarbamate salt, which is generated by reacting the amine with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent. nih.govresearchgate.net The selection of both the base for the first step and the reagent for the second is critical for maximizing yield.

Base and Desulfurizing Agent Selection:

Research into the synthesis of pyridyl isothiocyanates has shown that the choice of base is crucial, especially for electron-deficient amines. mdpi.comresearchgate.net Strong bases like sodium hydride (NaH) or amine-based catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in promoting the formation of the dithiocarbamate salt where weaker bases may fail. mdpi.com For instance, in the synthesis of the related 2-chloro-5-isothiocyanatopyridine, NaH in DMF was found to be a superior base system. mdpi.com Other catalytic systems, such as the use of Triton-B, have also been reported to produce high yields of isothiocyanates like 3-isothiocyanatopyridine in a one-pot method. researchgate.net

For the desulfurization step, various reagents have been screened. While classic reagents like thiophosgene are effective, their high toxicity has led to the development of safer and more efficient alternatives. nih.gov Aqueous iron(III) chloride (FeCl₃·6H₂O) has been successfully used as a desulfurizing agent in a one-pot synthesis of a wide range of pyridyl isothiocyanates. mdpi.com Other effective and "green" oxidizing agents include sodium persulfate (Na₂S₂O₈) and hydrogen peroxide, which are stable, inexpensive, and easy to handle. nih.govrsc.org

The table below summarizes the optimization of reaction conditions for the synthesis of a structurally related fluorinated aromatic isothiocyanate, highlighting the impact of different oxidants and bases on the reaction yield. rsc.org

| Entry | Oxidant (equiv.) | Base (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Na₂S₂O₈ (1.0) | K₂CO₃ (1.0) | 1 | 90 |

| 2 | Na₂S₂O₈ (1.0) | None | 5 | 51 |

| 3 | Na₂S₂O₈ (1.0) | NaHCO₃ (1.0) | 1 | 81 |

| 4 | Na₂S₂O₈ (1.0) | Na₂CO₃ (1.0) | 1 | 85 |

| 5 | K₂S₂O₈ (1.0) | K₂CO₃ (1.0) | 1 | 87 |

| 6 | (NH₄)₂S₂O₈ (1.0) | K₂CO₃ (1.0) | 1 | 78 |

Conditions based on the synthesis of 1-fluoro-4-isothiocyanatobenzene from its dithiocarbamate salt in water at room temperature. rsc.org

Developing high-yield and scalable synthetic routes is essential for the practical application of 3-Fluoro-5-isothiocyanatopyridine. Methodologies are generally categorized as either one-pot or two-step procedures, with the choice depending on the specific substrate and desired scale. nih.gov

One-Pot vs. Two-Step Syntheses:

A one-pot approach, where the dithiocarbamate salt is generated in situ and converted without isolation, offers operational simplicity. mdpi.com A method using NaH as the base and FeCl₃·6H₂O as the desulfurizing agent has been developed for a variety of pyridyl isothiocyanates, achieving moderate to good yields. mdpi.com This protocol is particularly advantageous for producing highly electron-deficient pyridyl and aryl isothiocyanates. mdpi.comresearchgate.net

However, for some substrates, a two-step process, which involves the isolation of the dithiocarbamate salt before decomposition, can result in significantly higher yields. nih.gov For example, the synthesis of 3-isothiocyanatopyridine yielded only 20% in a one-pot reaction, whereas the two-step method boosted the yield to 72%. nih.gov This suggests that for challenging substrates like 3-Fluoro-5-isothiocyanatopyridine, isolating the intermediate may be a viable strategy for yield optimization.

For large-scale synthesis, the use of inexpensive, stable, and environmentally benign reagents is paramount. The use of sodium persulfate as the desulfurization agent is particularly noteworthy as it has been successfully applied to large-scale work, with purification often requiring only a simple recrystallization. nih.gov Patents detailing the synthesis of related complex molecules emphasize the need for efficient and scalable routes to produce kilogram quantities of material, indicating that the underlying synthetic steps, including the formation of the isothiocyanate group, are amenable to industrial scale-up. google.com

The following table presents yields for various pyridyl isothiocyanates, demonstrating the effectiveness of different high-yield synthetic pathways.

| Compound | Method | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-isothiocyanatopyridine | One-Pot | CS₂, NaH, FeCl₃·6H₂O | 96 | mdpi.com |

| 3-Isothiocyanatopyridine | Two-Step | CS₂, Base; then Desulfurizing Agent | 72 | nih.gov |

| 3-Isothiocyanatopyridine | One-Pot | CS₂, Amine, Triton-B | 97 | researchgate.net |

| 3-Fluoro-2-isothiocyanatopyridine | One-Pot | CS₂, NaH, FeCl₃·6H₂O | 72 | mdpi.com |

| 3-Chloro-2-isothiocyanatopyridine | One-Pot | CS₂, NaH, FeCl₃·6H₂O | 84 | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 5 Isothiocyanatopyridine

Reactions Involving the Isothiocyanate Group

The isothiocyanate moiety (–N=C=S) is characterized by the electrophilic central carbon atom, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for many of its synthetic applications.

Nucleophilic Addition Reactions for Thiourea (B124793), Thiocarbamate, and Thioamide Formation

One of the most fundamental reactions of isothiocyanates is their reaction with nucleophiles. oaji.net These reactions are typically efficient and proceed under mild conditions. Primary and secondary amines, for instance, readily add to the central carbon of the isothiocyanate group to form substituted thiourea derivatives. Similarly, alcohols and thiols can act as nucleophiles to produce thiocarbamates and dithiocarbamates, respectively. thieme-connect.de The reaction with carbanions or other carbon nucleophiles can lead to the formation of thioamides. oaji.net These transformations are crucial for building molecular complexity and are widely used in medicinal chemistry. researchgate.net For example, the reaction of 3-Fluoro-5-isothiocyanatopyridine with an amine would yield a 1-(5-fluoropyridin-3-yl)-3-substituted thiourea.

| Nucleophile (Nu-H) | Reagent Type | Product Class | General Structure |

| R-NH₂ / R₂NH | Primary/Secondary Amine | Thiourea |  |

Cycloaddition Chemistry: Formation of Heterocyclic Scaffolds (e.g., [3+2] Cycloadditions)

Isothiocyanates are excellent partners in cycloaddition reactions, providing a route to various five-membered heterocyclic systems. oaji.net A notable example is the [3+2] cycloaddition, where the isothiocyanate acts as a two-atom component. These reactions often involve dipolar species and can be catalyzed by Lewis acids. For instance, the reaction of an isothiocyanate with an aziridine (B145994) can yield iminothiazolidine rings. qfnu.edu.cn This type of chemistry is highly valuable for the rapid construction of complex, pharmacologically relevant scaffolds. The reaction of 2-bromo-3-isothiocyanatopyridine (B2917899) with isocyanides, catalyzed by copper, has been shown to produce benzo[d]imidazo[5,1-b]thiazole derivatives through a cascade involving a [3+2] cycloaddition followed by an intramolecular C-S bond formation. qfnu.edu.cn

| Reaction Type | Reactant Partner | Heterocyclic Product | Catalyst/Conditions |

| [3+2] Cycloaddition | Aziridine | Iminothiazolidine | Lewis Acid (e.g., ZnBr₂) |

| [3+2] Cycloaddition | Isocyanide | Benzo[d]imidazo[5,1-b]thiazole | CuCl₂, K₃PO₄ |

Selective Reduction and Oxidation Pathways of the Isothiocyanate Moiety

The isothiocyanate group can undergo selective reduction or oxidation, providing further avenues for functional group manipulation. The reduction of isothiocyanates can lead to the formation of thioformamides. This transformation can be achieved with high chemoselectivity using reagents such as the Schwartz reagent (zirconocene chloride hydride), which avoids the reduction of other sensitive functional groups that might be present in the molecule.

Conversely, the isothiocyanate group can be oxidized to the corresponding isocyanate (–N=C=O). This conversion can be accomplished using oxidizing agents like dimethyldioxirane. This reaction is significant as it transforms the sulfur-containing functional group into a different, highly reactive moiety, opening up another set of derivatization possibilities, such as the formation of ureas and carbamates.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Schwartz Reagent (Cp₂ZrHCl) | Thioformamide (-NHCHS) |

| Oxidation | Dimethyldioxirane (DMDO) | Isocyanate (-NCO) |

Reactivity of the Fluorinated Pyridine (B92270) Core

The 3-fluoropyridine (B146971) ring is an electron-deficient aromatic system, a characteristic that governs its reactivity. The fluorine atom and the ring nitrogen influence the sites of substitution, making the core susceptible to both nucleophilic attack and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the presence of the electron-withdrawing fluorine atom. As a result, the pyridine ring of 3-fluoro-5-isothiocyanatopyridine is activated towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. ljmu.ac.uk While the fluorine at C3 is less activated for direct substitution compared to halogens at the C2 or C4 positions, strong nucleophiles under forcing conditions can displace it. ljmu.ac.uk More commonly, other leaving groups at the activated C2, C4, or C6 positions would be preferentially substituted. For instance, in 5-bromo-2-chloro-3-fluoropyridine (B1227324), selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions. researchgate.net In a different scenario, the reaction of 3-amino-2-fluoropyridines can proceed via an SNAr mechanism for cyclization. bohrium.com

| Nucleophile | Potential Product (assuming substitution at an activated position) | Conditions |

| R-O⁻ (Alkoxide) | Alkoxy-substituted pyridine | Base (e.g., NaH), polar aprotic solvent |

| R₂N-H (Amine) | Amino-substituted pyridine | Heat, polar solvent |

| R-S⁻ (Thiolate) | Thioether-substituted pyridine | Base, polar solvent |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-fluorine bond, while strong, can participate in metal-catalyzed cross-coupling reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : This palladium-catalyzed reaction couples the fluoropyridine with a boronic acid or ester. nih.govorganic-chemistry.org While challenging, the Suzuki coupling of fluoropyridines has been reported, often requiring specific ligands and conditions to facilitate the activation of the C-F bond. nih.gov Fluorinated analogs have been noted for their stability in Suzuki-Miyaura coupling reactions.

Sonogashira Coupling : This reaction involves the palladium-catalyzed coupling of the fluoropyridine with a terminal alkyne to form an alkynylpyridine. researchgate.netwikipedia.orgenseignementsup-recherche.gouv.fr This method has been successfully applied to various bromo-fluoropyridine systems, demonstrating its utility in creating complex, functionalized pyridine scaffolds. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between the fluoropyridine and an amine. wikipedia.orgacs.org The reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. wikipedia.orgpurdue.edu The functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine using catalytic amination conditions has been described, showing selective substitution of the bromine atom over the fluorine and chlorine atoms. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of 3-fluoro-5-isothiocyanatopyridine, allowing for the introduction of a wide variety of substituents onto the pyridine core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl/Alkyl-substituted pyridine |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | Amino-substituted pyridine |

C-H Functionalization and Directed Metalation Studies

The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and the direct functionalization of its C-H bonds is a powerful strategy for the synthesis of novel derivatives. In the case of 3-fluoro-5-isothiocyanatopyridine, the electronic properties of the substituents significantly influence the reactivity of the ring's C-H bonds.

The fluorine atom at the 3-position and the isothiocyanate group at the 5-position are both electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. However, these groups can direct deprotonation (metalation) to specific positions, enabling subsequent reactions with electrophiles.

Directed ortho-Metalation:

The fluorine atom is a known directing group for ortho-lithiation. While specific studies on 3-fluoro-5-isothiocyanatopyridine are not extensively reported in the literature, the behavior of 3-fluoropyridine provides a strong precedent. The lithiation of 3-fluoropyridine with a strong base like lithium diisopropylamide (LDA) occurs preferentially at the C-2 position due to the inductive effect of the fluorine atom, which increases the acidity of the adjacent proton.

In the context of 3-fluoro-5-isothiocyanatopyridine, directed metalation is expected to occur at the C-4 position, which is ortho to the fluorine atom. The isothiocyanate group at the 5-position would further enhance the acidity of the C-4 proton through its electron-withdrawing nature. However, the isothiocyanate group itself is susceptible to attack by strong bases, which can lead to competing reactions. Careful selection of the base and reaction conditions is therefore crucial to achieve selective C-H functionalization.

A plausible reaction scheme for the directed ortho-metalation of 3-fluoro-5-isothiocyanatopyridine is shown below:

Scheme 1: Plausible directed ortho-metalation of 3-fluoro-5-isothiocyanatopyridine at the C-4 position.

While direct C-H activation of 3-fluoro-5-isothiocyanatopyridine using transition metal catalysis is not well-documented, the general principles of C-H activation on pyridine rings suggest that various transformations, such as arylation, alkylation, and amination, could be achievable. The directing effect of the fluorine and isothiocyanate groups would play a crucial role in determining the regioselectivity of such reactions.

Chemo- and Regioselectivity in Reactions of Bifunctional Systems

The presence of two distinct reactive sites—the electrophilic carbon of the isothiocyanate group and the pyridine ring susceptible to nucleophilic aromatic substitution (SNA_r_)—imparts bifunctional character to 3-fluoro-5-isothiocyanatopyridine. This allows for selective reactions depending on the nature of the nucleophile and the reaction conditions.

The isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically fast and occur under mild conditions.

The fluorine atom at the 3-position is a relatively poor leaving group in nucleophilic aromatic substitution reactions on the pyridine ring. However, under forcing conditions or with strong nucleophiles, substitution at the C-3 position can occur. The regioselectivity of nucleophilic attack on the pyridine ring is influenced by the electronic effects of both the fluorine and isothiocyanate groups.

A key aspect of the reactivity of 3-fluoro-5-isothiocyanatopyridine is the potential for intramolecular cyclization reactions when a suitable nucleophile is introduced. For example, reaction with a bifunctional nucleophile containing an amine and a hydroxyl group could lead to the formation of fused heterocyclic systems.

An example from the patent literature demonstrates the reactivity of a related compound, 2,6-dichloro-3-isothiocyanatopyridine (B8648191), in a cyclization reaction to form a thiazolo[5,4-b]pyridine (B1319707) derivative. nih.gov In this synthesis, an aryl lithium species attacks the isothiocyanate group, and subsequent intramolecular cyclization occurs with the displacement of one of the chlorine atoms. A similar strategy could potentially be applied to 3-fluoro-5-isothiocyanatopyridine to generate novel heterocyclic scaffolds.

Table 1: Predicted Chemo- and Regioselectivity of 3-Fluoro-5-isothiocyanatopyridine with Various Nucleophiles

| Nucleophile | Predicted Primary Reaction | Product Type | Comments |

| Primary/Secondary Amine | Nucleophilic addition to NCS | Thiourea | Generally fast and high-yielding under mild conditions. |

| Alcohol/Alkoxide | Nucleophilic addition to NCS | Thiocarbamate | May require a base to deprotonate the alcohol. |

| Thiol/Thiolate | Nucleophilic addition to NCS | Dithiocarbamate (B8719985) | Thiols are excellent nucleophiles for isothiocyanates. |

| Strong, non-basic nucleophile (e.g., azide) | Nucleophilic aromatic substitution | 3-Azido-5-isothiocyanatopyridine | Requires forcing conditions; potential for reaction at NCS. |

| Grignard/Organolithium reagents | Nucleophilic addition to NCS | Thioamide derivative | Highly reactive; potential for side reactions. |

Multi-Component Reactions (MCRs) Utilizing 3-Fluoro-5-isothiocyanatopyridine

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.orgmdpi.comtcichemicals.comresearchgate.net Isothiocyanates are versatile components in MCRs, often serving as the electrophilic partner. researchgate.net

While specific MCRs involving 3-fluoro-5-isothiocyanatopyridine are not extensively documented, its chemical nature suggests its potential utility in various MCRs. The isothiocyanate group can participate in well-known MCRs such as the Ugi and Passerini reactions, or variations thereof.

For instance, 3-fluoro-5-isothiocyanatopyridine could be employed in a four-component Ugi-type reaction with an amine, a carboxylic acid, and an isocyanide. The initial reaction would likely involve the formation of a thiourea intermediate, which could then participate in further transformations.

A plausible MCR involving 3-fluoro-5-isothiocyanatopyridine is the synthesis of substituted thioureas, which can then be used as building blocks for more complex heterocyclic systems. For example, the reaction of 3-fluoro-5-isothiocyanatopyridine with an amine and an aldehyde could potentially lead to the formation of a dihydropyrimidine-2-thione derivative through a Biginelli-type reaction.

Table 2: Potential Multi-Component Reactions Involving 3-Fluoro-5-isothiocyanatopyridine

| MCR Type | Potential Reactants | Potential Product Class |

| Ugi-type | Amine, Carboxylic Acid, Isocyanide | Complex Peptidomimetics |

| Biginelli-type | Aldehyde, β-Ketoester | Dihydropyrimidine-2-thiones |

| Gewald-type | α-Cyano ketone, Active methylene (B1212753) compound | Substituted Thiophenes |

The development of novel MCRs utilizing 3-fluoro-5-isothiocyanatopyridine would open up new avenues for the efficient synthesis of diverse and potentially biologically active molecules.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. For 3-Fluoro-5-isothiocyanatopyridine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-Fluoro-5-isothiocyanatopyridine is expected to display three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) and splitting patterns of these signals are dictated by their electronic environment and coupling interactions with the adjacent fluorine atom and other protons. The proton at the C2 position is anticipated to appear as a doublet, the C4 proton as a doublet of doublets, and the C6 proton as a singlet or a narrow triplet, with coupling constants providing definitive evidence of their relative positions.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons and the carbon of the isothiocyanate group. The spectrum is expected to show six distinct signals. The carbon atom bonded to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shift of the isothiocyanate carbon typically appears in the range of 130-150 ppm. Data from isomers such as 3-Fluoro-2-isothiocyanatopyridine and 5-Fluoro-2-isothiocyanatopyridine can provide comparative insights into expected chemical shifts and coupling constants. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Fluoro-5-isothiocyanatopyridine Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Predicted Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.3 - 8.5 | d |

| H-4 | 7.5 - 7.7 | dd |

¹³C NMR (in CDCl₃)

| Predicted Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 | ~145 | ³JCF |

| C-3 | ~155 | ¹JCF (>200 Hz) |

| C-4 | ~125 | ²JCF |

| C-5 | ~140 | ³JCF |

| C-6 | ~148 | ⁴JCF |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. nih.govaiinmr.com Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and well-resolved signals. nih.govhuji.ac.il

For 3-Fluoro-5-isothiocyanatopyridine, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this signal is indicative of the electronic environment created by the pyridine ring and the isothiocyanate substituent. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4), providing further confirmation of the substitution pattern. The technique is invaluable for verifying the successful incorporation of fluorine into the target molecule during synthesis. aiinmr.com

While 1D NMR provides essential data, 2D NMR experiments are often necessary for the unambiguous assignment of all signals, especially in complex molecules. omicsonline.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgcolumbia.edu For 3-Fluoro-5-isothiocyanatopyridine, it would definitively link each proton signal (H-2, H-4, H-6) to its corresponding carbon signal (C-2, C-4, C-6), confirming the C-H connectivity. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.edusdsu.edu This is particularly powerful for identifying the connectivity around quaternary carbons and heteroatoms. For instance, correlations from H-2 and H-4 to the fluorine-bearing C-3, and from H-4 and H-6 to the isothiocyanate-bearing C-5 would provide conclusive evidence for the 3,5-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. While more commonly used for large biomolecules, it can confirm the relative proximity of protons in smaller structures and help in assigning stereochemistry where applicable.

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study molecular processes that occur on the NMR timescale. organicchemistrydata.orgnumberanalytics.com These processes can include conformational changes, rotations around single bonds, or chemical exchange reactions. numberanalytics.com

For 3-Fluoro-5-isothiocyanatopyridine, variable temperature (VT) NMR studies could be employed to investigate the rotational barrier of the isothiocyanate group. While this rotation is typically fast at room temperature, it might be slowed at very low temperatures, potentially leading to line broadening or the appearance of distinct signals for different conformers. VT-NMR is also a valuable tool for monitoring reaction progress in real-time and detecting transient intermediates, providing deep insights into reaction mechanisms. numberanalytics.com

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting high-energy molecular ion can break apart into smaller, characteristic fragments. libretexts.org

For 3-Fluoro-5-isothiocyanatopyridine, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. The spectrum would also feature a series of fragment ion peaks. The pattern of these fragments acts as a molecular fingerprint. Predicted fragmentation pathways include the loss of the isothiocyanate group (•NCS), the fluorine atom (•F), or the cleavage of the pyridine ring. The relative abundance of these fragments can provide clues about the stability of the resulting ions. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). amazonaws.com This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. googleapis.com

For 3-Fluoro-5-isothiocyanatopyridine, HRMS would be used to confirm its elemental formula, C₆H₃FN₂S. The experimentally measured mass would be compared to the calculated exact mass for this formula, providing definitive proof of the compound's identity.

Table 2: Predicted Molecular Ion Data for 3-Fluoro-5-isothiocyanatopyridine

| Ion Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

|---|

Table 3: Predicted Major Mass Spectrometry Fragments

| Predicted Fragment Ion | m/z Value | Possible Neutral Loss |

|---|---|---|

| [C₆H₃FN₂S]⁺• (Molecular Ion) | 154 | - |

| [C₅H₃FN]⁺• | 96 | CS |

| [C₆H₃FNS]⁺• | 124 | C, N |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For 3-Fluoro-5-isothiocyanatopyridine, MS/MS studies are crucial for confirming its identity and for understanding its stability and fragmentation patterns under energetic conditions.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺ of 3-Fluoro-5-isothiocyanatopyridine (C₆H₃FN₂S, molecular weight: 154.17 g/mol ) is first isolated. sigmaaldrich.com This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The fragmentation of pyridyl isothiocyanates often involves characteristic losses related to the isothiocyanate group (-NCS) and cleavages of the pyridine ring. The presence of an electronegative fluorine atom influences the charge distribution and bond strengths within the pyridine ring, directing the fragmentation pathways. mdpi.com

Predicted Fragmentation Pathways: The primary fragmentation event is expected to be the cleavage of the C-N bond, leading to the loss of the isothiocyanate group or related fragments. Subsequent fragmentation would involve the breakdown of the fluorinated pyridine ring.

Table 1: Predicted MS/MS Fragmentation of 3-Fluoro-5-isothiocyanatopyridine

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Loss | Predicted Fragment (m/z) |

|---|---|---|---|

| 155.01 ([M+H]⁺) | Fluoropyridinium ion | Loss of CS | 111.03 |

| 155.01 ([M+H]⁺) | Fluoropyridine radical cation | Loss of HNCS | 97.02 |

| 155.01 ([M+H]⁺) | Cyanofluoropyridinium fragment | Rearrangement and loss of SH | 122.02 |

| 97.02 | Pyridyne fragment | Loss of HCN | 70.01 |

Note: The m/z values are calculated based on the most common isotopes and are monoisotopic.

The fragmentation pattern, particularly the initial loss of the isothiocyanate moiety, provides definitive evidence for the correct connectivity of the molecule. This data is invaluable for distinguishing it from potential isomers and for tracking its presence in complex mixtures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and monitoring their transformations during chemical reactions. For 3-Fluoro-5-isothiocyanatopyridine, these methods provide clear signatures for the key isothiocyanate (-NCS) group and the substituted pyridine ring.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad, and characteristic asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹. researchgate.net This intense absorption is an excellent diagnostic tool for confirming the presence of the isothiocyanate functionality. Other important vibrations include the C-F stretch and various pyridine ring vibrations. The C-F stretching frequency in aromatic compounds is typically found between 1250 and 1000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric -NCS stretch is also Raman active, the symmetric stretch, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum around 1350 cm⁻¹. Raman spectroscopy is particularly useful for studying reactions in aqueous media and for analyzing solid-state samples without extensive preparation. researchgate.net

These techniques are powerful for monitoring the conversion of the corresponding amine (3-amino-5-fluoropyridine) to the isothiocyanate, where the disappearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of the strong -NCS band provide a clear indication of reaction progress. rsc.org

Table 2: Characteristic Vibrational Frequencies for 3-Fluoro-5-isothiocyanatopyridine

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| -N=C=S | Asymmetric Stretch | IR, Raman | 2000 - 2200 | Strong, Broad (IR) |

| Pyridine Ring | C=C, C=N Stretches | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | IR | 1250 - 1000 | Strong |

| Aromatic C-H | Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bend | IR | 800 - 900 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of 3-Fluoro-5-isothiocyanatopyridine and performing X-ray diffraction analysis would provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for 3-Fluoro-5-isothiocyanatopyridine is not publicly documented, analysis of related structures, such as other isothiocyanatopyridine derivatives and fluorinated aromatic compounds, allows for a reliable prediction of its key structural parameters. nih.govnih.govrsc.org

The isothiocyanate group is expected to be nearly linear (N-C-S angle close to 180°). The C-N=C angle where the group attaches to the pyridine ring will be approximately 120°, consistent with sp² hybridization. The fluorine substitution will likely cause minor distortions in the pyridine ring geometry compared to unsubstituted pyridine. In the crystal lattice, intermolecular interactions such as C-H···N, C-H···S, and potentially halogen bonding involving the fluorine atom would be expected to dictate the packing arrangement. nih.govnih.gov

Table 3: Predicted Solid-State Structural Parameters for 3-Fluoro-5-isothiocyanatopyridine

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C(pyridine)-N(isothiocyanate) | ~1.42 Å |

| Bond Length | N=C | ~1.21 Å |

| Bond Length | C=S | ~1.56 Å |

| Bond Angle | C-N=C | ~120° |

| Bond Angle | N=C=S | ~178° |

| Dihedral Angle | C-C-N-C (Pyridine-NCS) | ~0° or ~180° (near planar) |

Note: These values are estimates based on data from structurally similar compounds found in crystallographic databases.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of 3-Fluoro-5-isothiocyanatopyridine and for monitoring the progress of its synthesis. rtu.lv High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like 3-Fluoro-5-isothiocyanatopyridine, reversed-phase HPLC is the method of choice. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgresearchgate.net Detection is commonly performed using a UV detector, as the pyridine ring provides strong chromophores. The purity of a sample can be determined by integrating the peak area of the main component relative to the total area of all peaks. google.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight, 3-Fluoro-5-isothiocyanatopyridine is expected to be amenable to GC analysis. google.comnist.gov A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would likely be used. The sample is vaporized in a heated injector and separated based on its boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |

| Detector | UV at ~254 nm or ~280 nm | |

| Flow Rate | 1.0 mL/min | |

| GC | Column | Capillary, e.g., DB-5 (5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen | |

| Temperature Program | e.g., 100°C hold 2 min, ramp to 250°C at 10°C/min | |

| Detector | FID or MS |

Compound Index

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. q-chem.com For 3-Fluoro-5-isothiocyanatopyridine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the initial step to determine its optimized molecular geometry. researchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The expected outputs of such a calculation would be the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, one would expect the C-F bond to be relatively short due to the high electronegativity of fluorine, and the isothiocyanate group (-N=C=S) to have a nearly linear geometry. The pyridine (B92270) ring would be largely planar, though minor deviations could occur due to substituent effects.

Beyond geometry, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density, which can reveal the relative charges on each atom. The fluorine atom and the nitrogen atom of the pyridine ring are expected to carry partial negative charges, while the carbon atoms bonded to them would have partial positive charges. The sulfur atom in the isothiocyanate group is also likely to exhibit a negative charge.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Fluoro-5-isothiocyanatopyridine (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C | F | - | ~1.35 Å |

| Bond Length | C | N (ring) | - | ~1.34 Å |

| Bond Length | N | C (NCS) | - | ~1.40 Å |

| Bond Length | C | S | - | ~1.56 Å |

| Bond Angle | C | N | C | ~117° |

| Bond Angle | N | C | S | ~178° |

| Dihedral Angle | F | C3 | C5 | N (NCS) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values would need to be calculated.

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Frontier Molecular Orbitals)

Quantum chemical descriptors are used to predict the reactivity of a molecule. huji.ac.il Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgjeolusa.com A smaller gap generally suggests higher reactivity. For 3-Fluoro-5-isothiocyanatopyridine, the HOMO is likely to be located on the electron-rich pyridine ring and the isothiocyanate group, while the LUMO would also be distributed over the heterocyclic system.

Fukui functions are another set of powerful descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack. walisongo.ac.id These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For 3-Fluoro-5-isothiocyanatopyridine, the nitrogen atom of the pyridine ring and the sulfur atom of the isothiocyanate group would be predicted sites for electrophilic attack, while the carbon atom of the isothiocyanate group would be a prime target for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 3-Fluoro-5-isothiocyanatopyridine (Illustrative)

| Descriptor | Predicted Value (eV) | Interpretation |

| HOMO Energy | ~ -7.5 | Related to ionization potential |

| LUMO Energy | ~ -1.5 | Related to electron affinity |

| HOMO-LUMO Gap | ~ 6.0 | Indicates high kinetic stability |

| Chemical Hardness (η) | ~ 3.0 | Resistance to change in electron distribution |

| Electronegativity (χ) | ~ 4.5 | Electron-attracting tendency |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can simulate various spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 3-Fluoro-5-isothiocyanatopyridine. organicchemistrydata.orglibretexts.org These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts would then be compared to experimental data if available. For ¹⁹F NMR, a characteristic chemical shift would be expected due to the fluorine atom's position on the pyridine ring. walisongo.ac.id

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. researchgate.net DFT calculations can predict these vibrational frequencies and their corresponding intensities. For 3-Fluoro-5-isothiocyanatopyridine, characteristic vibrational modes would include the C-F stretch, the asymmetric and symmetric stretches of the -N=C=S group, and various pyridine ring vibrations. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure. mdpi.com

Table 3: Hypothetical Simulated Spectroscopic Data for 3-Fluoro-5-isothiocyanatopyridine (Illustrative)

| Spectrum | Nucleus/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H NMR | H2, H4, H6 | ~7.0 - 8.5 |

| ¹³C NMR | C-F, C-NCS, Ring Carbons | ~100 - 165 |

| ¹⁹F NMR | C3-F | ~ -120 to -140 |

| IR | -N=C=S stretch (asymmetric) | ~2050 - 2150 |

| IR | C-F stretch | ~1200 - 1300 |

Note: These are typical ranges and would require specific calculations for precise values.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for studying reaction mechanisms. For instance, the synthesis of 3-Fluoro-5-isothiocyanatopyridine likely involves the reaction of 3-amino-5-fluoropyridine (B1296810) with a thiocarbonylating agent. sigmaaldrich.com DFT calculations can be used to model the entire reaction pathway, identifying intermediates and, crucially, the transition states that connect them.

Transition state analysis involves locating the saddle point on the potential energy surface that represents the highest energy barrier for a reaction step. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. For the formation of the isothiocyanate, a stepwise mechanism involving nucleophilic attack of the amino group followed by elimination is plausible and could be investigated computationally. wikipedia.org

Solvent Effects and Conformational Analysis via Molecular Dynamics and DFT

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to simulate the effects of a solvent on the geometry, electronic structure, and spectroscopic properties of 3-Fluoro-5-isothiocyanatopyridine. q-chem.comyoutube.comaps.org These calculations would reveal how the dipole moment of the molecule changes in different solvents and how this affects its reactivity and spectral signatures.

Conformational analysis studies the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 3-Fluoro-5-isothiocyanatopyridine, the primary conformational flexibility would involve the rotation of the isothiocyanate group relative to the pyridine ring. While the barrier to this rotation is expected to be relatively low, computational methods can identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, could provide further insight into the dynamic conformational behavior of the molecule in solution.

Applications As a Versatile Synthetic Building Block

Strategic Intermediate in the Synthesis of Complex Heterocyclic Systems

The isothiocyanate functional group is a powerful electrophile that readily reacts with nucleophiles, making it an excellent precursor for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. nih.gov The reaction typically begins with the nucleophilic addition of an amine to the isothiocyanate's carbon atom, forming a thiourea (B124793) intermediate. This intermediate can then undergo intramolecular cyclization, often facilitated by the presence of other functional groups on the pyridine (B92270) ring or the reacting partner, to yield complex, fused heterocyclic systems.

While literature specifically detailing 3-Fluoro-5-isothiocyanatopyridine in all possible cyclizations is specialized, the reactivity of closely related substituted pyridyl isothiocyanates provides a clear indication of its synthetic potential. For instance, the synthesis of thiazolo[5,4-b]pyridines, a class of heterocycles with significant biological interest, has been achieved starting from substituted 2-chloropyridines and an isothiocyanate. nih.govnih.gov In a typical reaction sequence, a lithiated aryl bromide reacts with 2,6-dichloro-3-isothiocyanatopyridine (B8648191) to form a thioamide intermediate, which then cyclizes at elevated temperatures to yield the core thiazolo[5,4-b]pyridine (B1319707) structure. nih.gov This demonstrates a key reaction pathway where the isothiocyanate group is fundamental to the formation of the fused thiazole (B1198619) ring.

Further illustrating this strategy, other pyridyl isothiocyanates have been used to construct different heterocyclic frameworks. 2-Ethoxycarbonyl-3-isothiocyanatopyridine, for example, is converted into pyrido[3,2-d]pyrimidine (B1256433) derivatives through its reaction with various nucleophiles. sigmaaldrich.com Similarly, patents describe the use of 3-(trifluoromethyl)-5-isothiocyanatopyridine-2-carbonitrile as a crucial intermediate for coupling with other molecules to form complex biarylthiohydantoins. nih.gov

The general mechanism for many of these transformations is outlined below:

Thiourea Formation: A primary or secondary amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) of the pyridine.

Intramolecular Cyclization: A suitably positioned group on either the pyridine ring or the newly introduced substituent acts as a nucleophile or electrophile to facilitate ring closure. This step often involves the displacement of a leaving group (like a halogen) on the pyridine ring. nih.gov

This versatile reactivity allows for the construction of a variety of fused heterocyclic systems, making isothiocyanatopyridines valuable intermediates in medicinal and materials chemistry.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridyl Isothiocyanates

| Starting Pyridyl Isothiocyanate | Reactant/Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-isothiocyanatopyridine | Lithium-halogen exchange followed by cyclization | Thiazolo[5,4-b]pyridine | nih.gov |

| 3-(Trifluoromethyl)-5-isothiocyanatopyridine-2-carbonitrile | Coupling with an aminobenzamide derivative | Biarylthiohydantoin | nih.gov |

| 2-Ethoxycarbonyl-3-isothiocyanatopyridine | Reaction with various nucleophiles | Pyrido[3,2-d]pyrimidine | sigmaaldrich.com |

| 2-Amino-thiazolo[4,5-b]pyridine | Condensation with ammonium (B1175870) thiocyanate/Br₂ | Thiazolo[4,5-b]pyridine | dmed.org.ua |

Precursor for Advanced Ligands in Catalysis

The structure of 3-Fluoro-5-isothiocyanatopyridine makes it a promising candidate for the synthesis of advanced ligands for metal catalysis. A successful ligand often requires multiple coordination sites to bind effectively to a metal center. This compound offers two potential coordination sites: the nitrogen atom of the pyridine ring and the sulfur or nitrogen atoms of the isothiocyanate group or its derivatives. The pyridine nitrogen is a well-known Lewis basic site that coordinates to a wide range of metals. The isothiocyanate group can be chemically transformed into other functional groups, such as thioureas, thioamides, or thiazoles, which can also act as effective metal-binding domains.

For example, reacting 3-Fluoro-5-isothiocyanatopyridine with a molecule containing an amine group would produce a thiourea derivative. This new molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the sulfur atom of the thiourea group. This approach is a common strategy in the design of ligands for various catalytic processes, including cross-coupling reactions and hydrogenations. nih.gov

While direct examples of catalysis using ligands derived specifically from 3-Fluoro-5-isothiocyanatopyridine are not widespread in general literature, the principles are well-established with similar molecules. Pyridine-based scaffolds are integral to many successful ligands, and the introduction of fluorine can modulate the electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. nih.govacs.org The synthesis of alkanethiolate-capped palladium and platinum nanoparticles for selective catalysis highlights the importance of sulfur-containing ligands in modern catalytic systems. mdpi.com Furthermore, L-shaped N,C-bidentate ligands based on an imidazo[1,5-a]pyridine (B1214698) scaffold have been developed for gold catalysis, underscoring the utility of rigid pyridine frameworks in ligand design. researchgate.net The synthesis of such advanced ligands often relies on the stepwise construction from versatile building blocks like 3-Fluoro-5-isothiocyanatopyridine.

Development of Functionalized Pyridine Scaffolds for Materials Science Precursors

In materials science, the design of novel organic molecules with specific electronic, optical, or physical properties is crucial. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the fluorine atom, such as increased thermal stability, chemical resistance, and altered electronic characteristics. bohrium.com The pyridine ring is also a common component in functional materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. organic-chemistry.org

3-Fluoro-5-isothiocyanatopyridine serves as a valuable precursor for creating functionalized pyridine scaffolds intended for materials science applications. The synthetic focus is on creating molecules that can later be used to build larger material systems. The isothiocyanate group provides a reactive site for covalently attaching the fluoropyridine unit to other molecules or polymer backbones.

For example, reacting 3-Fluoro-5-isothiocyanatopyridine with an amine-functionalized chromophore could yield a new dye molecule. In this new molecule, the fluoropyridine unit could be used to tune the solubility and electronic properties of the dye. Similarly, this building block could be incorporated into a polymer chain by reacting it with a diamine monomer to form poly(thiourea)s. The resulting fluorinated polymers would be expected to exhibit enhanced thermal stability and specific surface properties due to the presence of the fluorine atoms. bohrium.com

The development of fluorinated heterocyclic compounds is a growing area of materials chemistry. bohrium.com While specific material applications of 3-Fluoro-5-isothiocyanatopyridine are highly specialized, its potential is derived from the established utility of both fluorinated compounds and pyridine scaffolds in creating advanced materials. acs.orgorganic-chemistry.orgnih.gov

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for discovering new drug candidates and other functional molecules by rapidly synthesizing and screening large numbers of compounds, known as a library. The success of this approach relies on the use of versatile building blocks that can be reliably reacted in a high-throughput manner.

3-Fluoro-5-isothiocyanatopyridine is well-suited for use as a building block in combinatorial library synthesis. The isothiocyanate group is highly reactive towards primary and secondary amines, allowing for the straightforward formation of a diverse library of thiourea derivatives. This reaction is generally high-yielding and proceeds under mild conditions, which is ideal for automated parallel synthesis or split-and-pool methodologies used in constructing libraries.

A typical combinatorial synthesis using this building block would involve reacting 3-Fluoro-5-isothiocyanatopyridine with a collection of different amines. Each reaction would produce a unique thiourea derivative containing the 3-fluoropyridyl scaffold. The fluorine atom itself serves as a point of diversity, potentially influencing the biological activity and physicochemical properties of the library members.

An example of a similar strategy is the solid-phase synthesis of pyrimido[4,5-d]pyrimidine (B13093195) libraries, where phenyl isothiocyanate was reacted with a polymer-bound amine to generate intermediates. This demonstrates the feasibility of using isothiocyanates in a combinatorial workflow. By employing 3-Fluoro-5-isothiocyanatopyridine, a library of compounds can be generated where the core structure is the 3-fluoropyridyl-thiourea moiety, and diversity is introduced through the various amine building blocks used.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 3-Fluoro-5-isothiocyanatopyridine is a paramount objective for future research. Traditional routes to isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.comrsc.org Modern synthetic chemistry, however, is pivoting towards more sustainable alternatives.

Recent advancements have demonstrated the utility of elemental sulfur as a green and atom-economical sulfur source for the synthesis of isothiocyanates. digitellinc.commdpi.com The catalytic sulfurization of isocyanides using elemental sulfur, often facilitated by amine bases like DBU, presents a promising and more sustainable pathway. rsc.org These methods can significantly reduce the toxicological impact and waste generation, with some processes achieving low E-factors. rsc.org Another green approach involves the use of sodium persulfate as a desulfurizing agent in water, which tolerates a wide range of functional groups. rsc.org

Furthermore, the development of one-pot syntheses from readily available primary amines using reagents like CaO as both a base and desulfurizing agent offers a cost-effective and simplified reaction system. benthamdirect.com The exploration of these greener methods for the synthesis of 3-Fluoro-5-isothiocyanatopyridine from 3-amino-5-fluoropyridine (B1296810) is a critical area for future investigation.

| Starting Material | Reagents | Key Advantages |

| Isocyanides | Elemental Sulfur, Amine Catalyst (e.g., DBU) | Sustainable, reduced toxicity, low waste. digitellinc.comrsc.org |

| Primary Amines | Carbon Disulfide, Sodium Persulfate, Water | Green solvent, good chemoselectivity. rsc.org |

| Primary Amines | Carbon Disulfide, CaO | Cost-effective, simple, mild conditions. benthamdirect.com |

| Primary Amines | Phenyl Isothiocyanate | Low toxicity, mild conditions, high yields for some substrates. researchgate.net |

Investigation of Less-Explored Reactivity Pathways

The isothiocyanate group is a versatile functional handle, capable of participating in a wide array of chemical transformations. nih.govthieme-connect.com Future research should focus on exploring the less-common reactivity patterns of 3-Fluoro-5-isothiocyanatopyridine to access novel molecular scaffolds.

The high reactivity of isothiocyanates with nucleophiles makes them excellent precursors for the synthesis of various N-heterocycles. rsc.org For instance, their reaction with cyanothioformamides can lead to complex fused heterocyclic systems like dihydrodiimidazo[4,5-b:4',5'-e]pyrazine-diones and -dithiones. acs.org Additionally, three-component reactions involving heteroarenes, isothiocyanates, and isocyanides can generate diverse imidazo-annulated heterocycles. nih.gov

The fluorine atom on the pyridine (B92270) ring also offers unique opportunities for reactivity. The activation of C–F bonds in fluorinated pyridines by transition metal complexes, such as those of rhodium, can lead to novel C–C coupling reactions. rsc.orgrsc.org Investigating the interplay between the reactivity of the isothiocyanate group and the potential for C-F bond activation in 3-Fluoro-5-isothiocyanatopyridine could unlock new synthetic pathways to complex fluorinated pyridine derivatives. acs.orgacs.org

| Reaction Type | Reactants | Products |

| Cycloaddition | Nitrile Oxides, Thiourea (B124793) compounds | Isothiocyanates (via unstable 1,4,2-oxathiazoline intermediate). nih.gov |

| Cyclization | Cyanothioformamides | Dihydrodiimidazo[4,5-b:4',5'-e]pyrazine-diones and -dithiones. acs.org |

| Three-Component Reaction | Heteroarenes, Isocyanides | Imidazo-annulated heterocycles. nih.gov |

| C-F Bond Activation | Transition Metal Catalysts (e.g., Rhodium) | C-C coupled products. rsc.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of reactive intermediates like isothiocyanates, including enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. nih.govcam.ac.uk The high nucleophilic susceptibility of isothiocyanates makes their on-demand generation and immediate use in subsequent reactions, as facilitated by flow chemistry, particularly advantageous. nih.govcam.ac.uk

Furthermore, the integration of flow reactors with automated synthesis platforms can enable the rapid generation of libraries of 3-Fluoro-5-isothiocyanatopyridine derivatives for screening in drug discovery and materials science applications. researchgate.netacs.org These automated systems can systematically vary reaction parameters and reactants to explore a wide chemical space efficiently. acs.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of 3-Fluoro-5-isothiocyanatopyridine can be achieved through the use of advanced spectroscopic techniques for in-situ monitoring. mt.com Fiber-optic Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for real-time tracking of the disappearance of starting materials and the appearance of intermediates and products. mt.comresearchgate.net

For isothiocyanate reactions, the characteristic absorption band of the -N=C=S group in the IR spectrum provides a clear handle for monitoring its consumption. researchgate.net This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediates. researchgate.net

Moreover, techniques like reversed-phase ultra-high-performance liquid chromatography coupled with mass spectrometry (RP-UHPLC-MS) can be adapted for the simultaneous analysis of isothiocyanates and their precursors or reaction products, providing detailed quantitative information. acs.orgwur.nl The development of specific analytical methods tailored to 3-Fluoro-5-isothiocyanatopyridine will be crucial for quality control and mechanistic studies.

| Technique | Application | Information Gained |

| In-situ FT-IR/Raman Spectroscopy | Real-time reaction monitoring. mt.comresearchgate.net | Reaction kinetics, endpoint determination, intermediate detection. researchgate.net |

| RP-UHPLC-MS | Quantitative analysis of reaction mixtures. acs.orgwur.nl | Concentration of reactants, intermediates, and products. acs.org |

| Spectrophotometry | Quantitation of isothiocyanates. nih.gov | Total isothiocyanate concentration in samples. nih.gov |

Predictive Modeling and Machine Learning Applications in Reaction Design

The application of computational tools, including predictive modeling and machine learning, is set to revolutionize the design of synthetic routes and the prediction of molecular properties. auctoresonline.orgscielo.br For a molecule like 3-Fluoro-5-isothiocyanatopyridine, these approaches can accelerate research and development significantly.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of derivatives of 3-Fluoro-5-isothiocyanatopyridine, guiding the synthesis of compounds with desired characteristics. auctoresonline.orgnih.gov Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, helping to optimize reaction conditions and identify promising synthetic pathways. scielo.brnih.gov

These computational methods can also be used to predict physicochemical properties, drug-likeness, and potential toxicity of novel derivatives, thereby de-risking the development process and focusing laboratory efforts on the most promising candidates. auctoresonline.orgmdpi.com The integration of artificial intelligence in the design and synthesis of pyridine derivatives is an emerging field with vast potential. nih.govmdpi.comresearchgate.net

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.